![molecular formula C14H9N5O2 B11778002 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11778002.png)
7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that features both oxadiazole and triazolopyridine moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2-chloro-3-formylpyridine under basic conditions to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
化学反応の分析
Types of Reactions
7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .
科学的研究の応用
7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .
作用機序
The mechanism of action of 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,3,4-Oxadiazole derivatives: Exhibits a wide range of biological activities, including antibacterial and antifungal properties.
1,2,4-Triazole derivatives: Used in the development of antifungal drugs and other therapeutic agents.
Uniqueness
Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
特性
分子式 |
C14H9N5O2 |
|---|---|
分子量 |
279.25 g/mol |
IUPAC名 |
7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C14H9N5O2/c20-14-17-16-11-8-10(6-7-19(11)14)13-15-12(18-21-13)9-4-2-1-3-5-9/h1-8H,(H,17,20) |
InChIキー |
COLBVQYOTFJCOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=NNC(=O)N4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


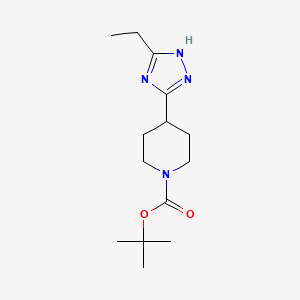

![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777939.png)
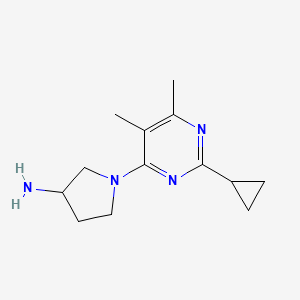
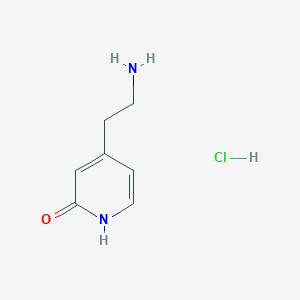

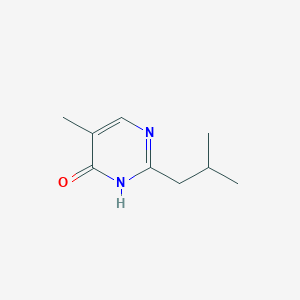
![2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol](/img/structure/B11777964.png)
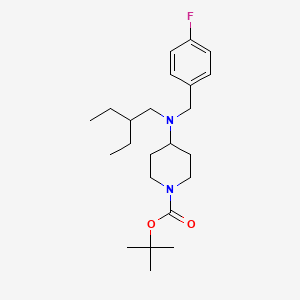

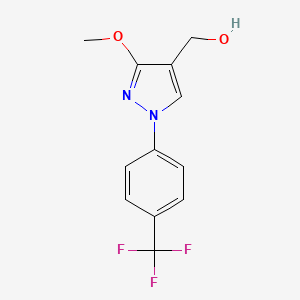
![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B11777990.png)
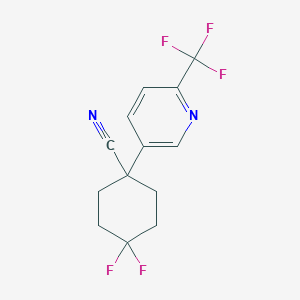
![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11778010.png)
